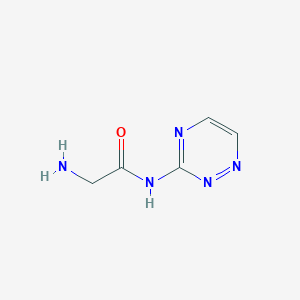
4-Ethylpyridine 1-oxide
Vue d'ensemble
Description
4-Ethylpyridine 1-oxide, also known as Pyridine, 4-ethyl-, 1-oxide, is a chemical compound with the molecular formula C7H9NO . Its molecular weight is 123.1525 . It is also known by other names such as 4-Ethylpyridine N-oxide and 4-ethyl-1-oxidopyridin-1-ium .
Molecular Structure Analysis
The molecular structure of 4-Ethylpyridine 1-oxide can be represented by the InChI string: InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 . The corresponding InChIKey is VFJRXOXKSUBBMR-UHFFFAOYSA-N . The canonical SMILES representation is CCC1=CC=N+[O-] .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethylpyridine 1-oxide include a molecular weight of 123.15 g/mol . It has a predicted density of 0.99±0.1 g/cm3 . It is soluble in Chloroform, Dichloromethane, DMSO, Methanol .
Applications De Recherche Scientifique
Heterogeneous Photo-Fenton Process for Water Treatment
4-Ethylpyridine 1-oxide: has been studied for its degradation in water through a heterogeneous photo-Fenton process . This process involves the use of hydrogen peroxide (H₂O₂), magnetite (Fe₃O₄), and ultraviolet (UV) irradiation to produce hydroxyl radicals, which effectively degrade the compound . This method shows promise for treating wastewaters and groundwater contaminated with pyridine derivatives and other organic micropollutants.
Analytical Chemistry: Mass Spectrometry
In analytical chemistry, the mass spectrum of 4-Ethylpyridine 1-oxide provides valuable information about its molecular structure and fragmentation patterns. This data is crucial for identifying and quantifying the compound in various samples, which is essential for environmental monitoring and quality control in pharmaceuticals .
Catalytic Dehydrogenation
4-Ethylpyridine: can undergo catalytic dehydrogenation to form 4-vinylpyridine , a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. This reaction is facilitated by mixed oxide catalysts at high temperatures and can be optimized by controlling the feed rate and dilution with steam, carbon dioxide, or nitrogen .
Propriétés
IUPAC Name |
4-ethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRXOXKSUBBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyridine 1-oxide | |
CAS RN |
14906-55-9 | |
| Record name | Pyridine, 4-ethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-ethyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-ethylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 4-ethylpyridine 1-oxide reacts with acetic anhydride?
A1: According to the research, reacting 4-ethylpyridine 1-oxide with acetic anhydride yields two main products: 4-(1-hydroxyethyl) pyridine and 4-ethyl-3-hydroxypyridine []. This suggests that acetic anhydride acts as an acetylating agent, modifying the structure of the starting material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














